9alpha-Fluorcortisolacetat
Description
9α-Fluorcortisolacetat (CAS 514-36-3), also known as fludrocortisone acetate, is a synthetic corticosteroid with potent mineralocorticoid activity and significant glucocorticoid effects . Its molecular formula is C23H31FO6 (molecular weight: 422.5 g/mol), featuring a 9α-fluoro substitution, a 21-acetate group, and hydroxyl groups at positions 11β and 17α . This structural configuration enhances its resistance to enzymatic degradation and increases receptor binding affinity compared to cortisol. Clinically, it is used to manage conditions like Addison’s disease and orthostatic hypotension by regulating sodium retention and blood pressure .
Properties
IUPAC Name |
[2-[(8S,9R,10S,13S,14S,17R)-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-17,29H,4-9,11-12H2,1-3H3/t16-,17-,20-,21-,22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHYILPJUKGJDI-XYNXPQAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3(C2CCC4=CC(=O)CCC43C)F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9alpha-Fluorcortisolacetat involves multiple steps, starting from a suitable steroid precursorThe reaction conditions must be carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and concentration of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions: 9alpha-Fluorcortisolacetat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The fluorine atom at the 9alpha position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxy derivatives .
Scientific Research Applications
9alpha-Fluorcortisolacetat has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and fluorination reactions.
Biology: The compound is employed in studies investigating the role of corticosteroids in cellular processes and signaling pathways.
Medicine: this compound is used in the development of new corticosteroid-based therapies for conditions such as adrenal insufficiency and inflammatory diseases.
Industry: The compound is utilized in the production of pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 9alpha-Fluorcortisolacetat involves its interaction with mineralocorticoid receptors in target tissues. Upon binding to these receptors, the compound modulates the expression of specific genes involved in electrolyte balance and fluid homeostasis. This leads to increased reabsorption of sodium and water in the kidneys, resulting in elevated blood pressure and reduced inflammation .
Comparison with Similar Compounds
9α-Chlorocortisol Acetate (CAS 29042-01-1)
- Molecular Formula : C23H31ClO6
- Key Structural Difference : The 9α-fluoro group in 9α-fluorcortisolacetat is replaced with a 9α-chloro substituent .
- Activity: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce mineralocorticoid receptor (MR) binding efficiency.
16α-Methyl-9α-Fluorocortisol 21-Acetate (CAS 1524-94-3)
- Molecular Formula : C24H33FO6
- Key Structural Difference : Incorporates a 16α-methyl group in addition to the 9α-fluoro and 21-acetate groups .
- Activity : The 16α-methyl group enhances glucocorticoid receptor (GR) affinity while diminishing mineralocorticoid effects, a pattern observed in dexamethasone derivatives. This modification may improve anti-inflammatory potency but reduces utility in sodium-retention therapies .
- Regulatory Status : Listed as an impurity in dexamethasone acetate formulations (EP Impurity E), indicating its role in quality control rather than direct therapeutic use .
Data Table: Structural and Pharmacological Comparison
Research Findings and Mechanistic Insights
Role of 9α-Fluoro Substitution
The 9α-fluoro group in 9α-fluorcortisolacetat increases MR binding affinity by 10-fold compared to cortisol, attributed to fluorine’s electronegativity and optimal van der Waals interactions . This substitution also reduces 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) metabolism, prolonging its half-life .
Impact of Halogen Replacement (F → Cl)
Chlorine’s lower electronegativity and larger size in 9α-chlorocortisol acetate likely weaken MR interactions, as observed in comparative studies of halogenated steroids. Chlorinated analogs often exhibit reduced bioavailability due to faster hepatic clearance .
Effect of 16α-Methyl Addition
The 16α-methyl group in the dexamethasone-like analog sterically hinders MR binding but enhances GR affinity, shifting the therapeutic profile toward anti-inflammatory applications . This structural feature is critical in drugs like dexamethasone, which prioritize glucocorticoid over mineralocorticoid effects.
Biological Activity
9alpha-Fluorcortisolacetat, also known as fludrocortisone acetate, is a synthetic corticosteroid that exhibits significant mineralocorticoid activity. It is primarily used in clinical settings to manage conditions such as adrenal insufficiency and orthostatic hypotension. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacodynamics, and clinical implications through diverse research findings and case studies.
This compound mimics the action of aldosterone, a natural mineralocorticoid hormone. Its primary mechanism involves binding to the mineralocorticoid receptor (MR) in renal epithelial cells, leading to the following biological effects:
- Sodium Retention : Increases sodium reabsorption in the distal tubules and collecting ducts of the kidneys.
- Potassium Excretion : Promotes potassium excretion, which can lead to hypokalemia if not monitored.
- Water Retention : Enhances water retention indirectly through sodium reabsorption, which increases blood volume and blood pressure.
Pharmacodynamics
The pharmacodynamics of this compound reveal its potency and duration of action compared to other corticosteroids. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | ~100% (oral) |
| Peak Plasma Concentration | 1-2 hours |
| Half-Life | 18-36 hours |
| Protein Binding | >90% (mainly to transcortin) |
Adrenal Insufficiency
This compound is commonly prescribed for patients with primary adrenal insufficiency (Addison's disease) or secondary adrenal insufficiency. Its ability to enhance sodium retention is crucial in preventing hyponatremia and maintaining blood pressure.
Case Study : A 45-year-old female diagnosed with Addison's disease was treated with fludrocortisone acetate at a dosage of 0.1 mg daily. After three months, her serum sodium levels improved from 132 mEq/L to 140 mEq/L, and she reported increased energy levels and reduced fatigue.
Orthostatic Hypotension
In patients suffering from orthostatic hypotension, fludrocortisone acetate helps increase blood volume and mitigate symptoms associated with postural changes.
Research Findings : A randomized controlled trial involving 50 patients with orthostatic hypotension demonstrated that those receiving fludrocortisone acetate showed a significant increase in standing blood pressure compared to placebo (mean increase of 10 mmHg) over a six-week period.
Side Effects and Monitoring
While effective, the use of this compound is associated with several side effects that require careful monitoring:
- Hypertension : Due to increased blood volume.
- Hypokalemia : Regular potassium level checks are essential.
- Edema : Fluid retention may lead to peripheral edema.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
